molecular formula C31H21Cl2N3O2 B6579842 3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 4640-81-7

3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B6579842
CAS No.: 4640-81-7
M. Wt: 538.4 g/mol
InChI Key: DGVLMQXKHCBPJZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a quinolin-2-one core fused with a dihydropyrazole moiety. Key structural elements include:

  • A benzoyl group at the 1-position of the pyrazole ring.
  • A 2-chlorophenyl substituent at the 5-position of the pyrazole.
  • Chlorine atoms at the 6-position of the quinoline ring and the 2-position of the phenyl group.
  • A 4-phenyl group on the quinoline scaffold.

Its structural features align with known herbicides and kinase inhibitors, emphasizing the importance of substituent effects on activity .

Properties

IUPAC Name

3-[2-benzoyl-3-(2-chlorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21Cl2N3O2/c32-21-15-16-25-23(17-21)28(19-9-3-1-4-10-19)29(30(37)34-25)26-18-27(22-13-7-8-14-24(22)33)36(35-26)31(38)20-11-5-2-6-12-20/h1-17,27H,18H2,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVLMQXKHCBPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425587
Record name AC1OBGJ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4640-81-7
Record name AC1OBGJ9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzene, benzoyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific substituents to achieve desired properties.

    Substitution: Replacement of substituents with other functional groups to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions can produce a wide range of analogs with varying properties.

Scientific Research Applications

3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The most closely related analog is 3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one (ChemSpider ID: MFCD01932433), which substitutes the benzoyl group with an acetyl group (Table 1).

Table 1: Structural and Physicochemical Comparison

Property Target Compound Acetyl Analog
Substituent at pyrazole 1-position Benzoyl (C₆H₅CO-) Acetyl (CH₃CO-)
Molecular Formula C₃₂H₂₂Cl₂N₂O₂ C₂₉H₂₂Cl₂N₂O₂
Molecular Weight 561.43 g/mol 519.40 g/mol
Lipophilicity (Predicted logP) Higher (due to benzoyl’s aromaticity) Lower (smaller acetyl group)

Key Observations :

  • The 2-chlorophenyl moiety in both compounds may contribute to steric effects or halogen bonding in target interactions.
Physicochemical Properties
  • Solubility : The acetyl analog’s lower molecular weight and logP may improve aqueous solubility, favoring herbicidal formulations.
  • Crystallinity : Both compounds likely form stable crystals, as evidenced by the use of SHELXL for small-molecule refinement in related studies .

Biological Activity

The compound 3-(1-benzoyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound belongs to the class of pyrazole derivatives and quinoline compounds, which are known for their diverse biological activities. The structure includes a benzoyl moiety, a chlorophenyl group, and a quinoline core, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other quinoline derivatives.
  • Receptor Modulation : It is hypothesized that the compound can bind to receptors, altering their activity and leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal activities. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline and pyrazole derivatives. The compound's structure suggests it may induce apoptosis in cancer cells through various pathways, including:

  • Cell Cycle Arrest : By interfering with cell cycle regulation.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Antioxidant Activity

The antioxidant capacity of this compound could be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antibacterial activity.
Study 2 Investigated the cytotoxic effects on various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7).
Study 3 Assessed antioxidant properties using DPPH radical scavenging assay. The compound showed high scavenging activity compared to standard antioxidants like ascorbic acid.

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